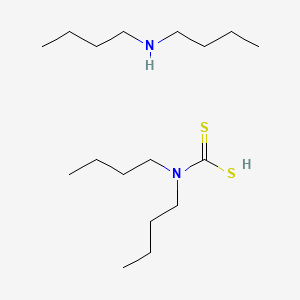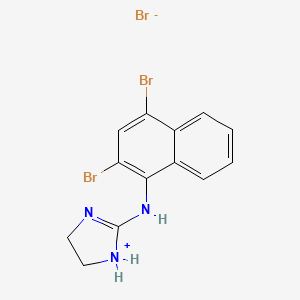
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide is a chemical compound with the molecular formula C13H11Br3N2 It is a derivative of naphthylamine and imidazoline, characterized by the presence of bromine atoms at specific positions on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide typically involves the bromination of 1-naphthylamine followed by the formation of the imidazoline ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions. The subsequent formation of the imidazoline ring can be achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imidazoline ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dehalogenated or reduced imidazoline compounds.
Aplicaciones Científicas De Investigación
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research is ongoing to explore its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide involves its interaction with specific molecular targets. The bromine atoms and the imidazoline ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-1-naphthylamine: A precursor in the synthesis of the target compound, sharing similar bromination patterns.
1-Naphthylamine: Lacks the bromine atoms and imidazoline ring, making it less reactive in certain contexts.
2,3-Diaminonaphthalene: Contains amino groups instead of bromine, leading to different reactivity and applications.
Uniqueness
2-(2,4-Dibromo-1-naphthylamino)-2-imidazoline hydrobromide is unique due to the presence of both bromine atoms and the imidazoline ring, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
102280-44-4 |
|---|---|
Fórmula molecular |
C13H12Br3N3 |
Peso molecular |
449.97 g/mol |
Nombre IUPAC |
N-(2,4-dibromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;bromide |
InChI |
InChI=1S/C13H11Br2N3.BrH/c14-10-7-11(15)12(18-13-16-5-6-17-13)9-4-2-1-3-8(9)10;/h1-4,7H,5-6H2,(H2,16,17,18);1H |
Clave InChI |
AUSNBFLAMMDMQX-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C([NH2+]1)NC2=C(C=C(C3=CC=CC=C32)Br)Br.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



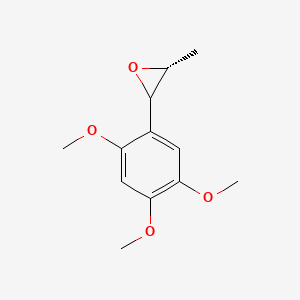
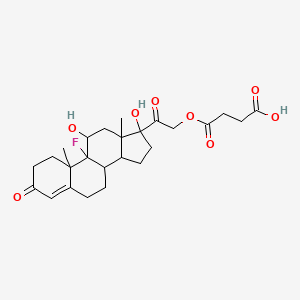

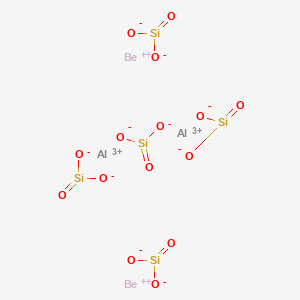
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
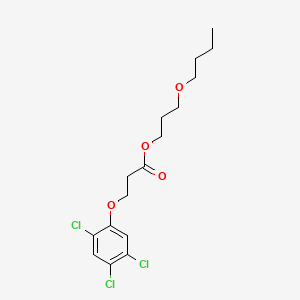
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

